4-amino-N-(pyridin-4-yl)butanamide
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Overview
Description
4-amino-N-(pyridin-4-yl)butanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of butanamide, featuring an amino group and a pyridinyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-aminopyridine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
4-amino-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A related compound with similar structural features.
N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridinyl group attached to an amine.
4-(pyren-1-yl)-N-(pyridin-4-ylmethyl)butanamide: A structurally similar compound with a pyrenyl group.
Uniqueness
4-amino-N-(pyridin-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-amino-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H13N3O/c10-5-1-2-9(13)12-8-3-6-11-7-4-8/h3-4,6-7H,1-2,5,10H2,(H,11,12,13) |
InChI Key |
IDEFTWXZLWVDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCN |
Origin of Product |
United States |
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